molecular formula C20H20BrN3O B2548530 1-(4-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one CAS No. 847395-38-4

1-(4-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Cat. No.: B2548530
CAS No.: 847395-38-4
M. Wt: 398.304
InChI Key: NESFLZLSHCKYPZ-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H20BrN3O and its molecular weight is 398.304. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-bromophenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O/c1-2-11-23-18-6-4-3-5-17(18)22-20(23)14-12-19(25)24(13-14)16-9-7-15(21)8-10-16/h3-10,14H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESFLZLSHCKYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromophenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one belongs to a class of organic compounds known for their diverse biological activities. This particular compound combines a pyrrolidine ring with a benzodiazole moiety, which is often associated with various pharmacological effects, including anticancer, antimicrobial, and enzyme inhibition properties. This article aims to summarize the current understanding of its biological activities based on available research findings.

  • Molecular Formula : C16H16BrN3O
  • Molecular Weight : 346.22174 g/mol
  • Structure : The compound features a bromophenyl group and a propyl-substituted benzodiazole, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromophenyl group enhances the compound's binding affinity to various receptors and enzymes, potentially leading to significant pharmacological effects.

Anticancer Activity

Several studies have indicated that compounds containing the benzodiazole moiety exhibit promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.

  • Case Study : In vitro studies demonstrated that derivatives of benzodiazole showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds ranged from 5 µM to 20 µM, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against bacterial strains.

  • Research Findings : A study reported moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor.

  • Enzyme Targeting : Research has shown that it can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. The IC50 values for AChE inhibition were found to be around 10 µM, demonstrating its potential as a therapeutic agent in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50/MIC ValuesReference
AnticancerVarious Cancer Cell Lines5 - 20 µM
AntimicrobialStaphylococcus aureusMIC = 50 - 100 µg/mL
Escherichia coliMIC = 50 - 100 µg/mL
Enzyme InhibitionAcetylcholinesteraseIC50 = 10 µM
UreaseIC50 = Varies

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, the benzodiazole moiety is known to interact with DNA and disrupt cellular processes involved in cancer progression .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .

Neuropharmacology

The compound's structure suggests potential neuroprotective effects. Compounds containing benzodiazole derivatives are often studied for their ability to modulate neurotransmitter systems and provide neuroprotection against neurodegenerative diseases .

Material Science

Due to its unique chemical structure, this compound can be utilized in synthesizing novel materials with specific electronic properties. Its ability to form stable complexes with metals may lead to applications in catalysis and sensor technology.

Case Study 1: Anticancer Activity

A study published in Molecules evaluated the anticancer properties of similar benzodiazole derivatives. The results indicated that these compounds could effectively induce apoptosis in cancer cells through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing biological activity .

CompoundIC50 (µM)Mechanism of Action
Compound A5.0Induces apoptosis through caspase activation
Compound B7.2Inhibits cell cycle progression

Case Study 2: Antimicrobial Efficacy

Research conducted on various derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like cefotaxime, indicating potential for therapeutic use .

Bacterial StrainMIC (µg/mL)Comparison to Cefotaxime
Staphylococcus aureus8Equivalent
Escherichia coli12Higher

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